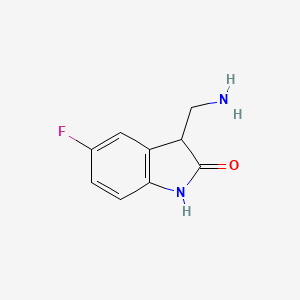

3-(Aminomethyl)-5-fluoroindolin-2-one

Description

3-(Aminomethyl)-5-fluoroindolin-2-one is a fluorinated indolinone derivative characterized by a 5-fluoro substitution on the indole ring and an aminomethyl group at the 3-position. The aminomethyl group enhances hydrogen-bonding capacity and basicity, which may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name |

3-(aminomethyl)-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAQFQSRSWVPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(C(=O)N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660450 | |

| Record name | 3-(Aminomethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518066-41-6 | |

| Record name | 3-(Aminomethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518066-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-fluoroindolin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a fluorinated aryl hydrazine and a suitable ketone.

Another method involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine atom and the aminomethyl group into the indole ring. These reactions typically require specific ligands and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 3-(Aminomethyl)-5-fluoroindolin-2-one would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-fluoroindolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

3-(Aminomethyl)-5-fluoroindolin-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Varying 3-Position Substituents

The 3-position of the indolin-2-one core is a critical site for modulating biological activity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of 5-Fluoroindolin-2-one Derivatives

Key Observations :

- Aminomethyl vs.

- Aromatic vs. Aliphatic Substituents: The dimethylaminophenyl group () introduces aromaticity and lipophilicity, which may enhance blood-brain barrier penetration compared to the aliphatic aminomethyl group.

- Amino Group Position: Moving the amino group from C3 to C6 () alters hydrogen-bonding interactions, possibly redirecting biological targets.

Analogs with Heterocyclic Modifications

Substitutions with heterocycles further diversify activity profiles:

Table 2: Heterocyclic Derivatives of 5-Fluoroindolin-2-one

Key Observations :

- Thiophene and Pyrimidine Substitutions : These introduce π-π stacking interactions, enhancing binding to enzymes or receptors (e.g., kinase inhibition in anticancer research) .

Physicochemical and Pharmacokinetic Comparisons

- Solubility: The hydrochloride salt of 3-amino-5-chloroindolin-2-one () demonstrates improved aqueous solubility compared to neutral analogs like 3-(aminomethyl)-5-fluoroindolin-2-one.

- Lipophilicity: The dimethylaminophenyl substituent () increases logP values, favoring CNS penetration, whereas polar groups (e.g., -CH2NH2) may limit bioavailability.

- Synthetic Accessibility : Schiff base derivatives () are synthesized via condensation reactions, offering modularity but requiring stringent purification .

Biological Activity

3-(Aminomethyl)-5-fluoroindolin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound 3-(Aminomethyl)-5-fluoroindolin-2-one is characterized by the indolinone structure with a fluorine substituent at the 5-position and an aminomethyl group at the 3-position. The synthesis typically involves the condensation of 5-fluoroindolin-2-one with an appropriate amine, often followed by purification through crystallization or chromatography.

Biological Activity Overview

Research indicates that 3-(Aminomethyl)-5-fluoroindolin-2-one exhibits a range of biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of 5-fluoroindolin-2-one possess significant anticancer activity. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation and inducing apoptosis. In particular, derivatives have been noted to interact with multiple receptor tyrosine kinases (RTKs), which are crucial in cancer progression .

- Antiviral Activity : The compound has also been investigated for its antiviral properties. Analogous compounds have been shown to inhibit viral entry mechanisms, particularly against filoviruses like Ebola and Marburg . This suggests a potential role in developing antiviral therapeutics.

1. Anticancer Activity

A study evaluating a series of indolinone derivatives found that those containing the aminomethyl group exhibited enhanced cytotoxicity against human colon cancer cells (HCT116) and non-small cell lung cancer cells (NCI-H460). The IC50 values for these compounds were significantly lower than those for standard treatments like sunitinib, indicating their potential as effective anticancer agents .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Sunitinib | 3.42 ± 0.57 | HCT116 |

| 3-Aminomethyl-5-fluoroindolin-2-one | 1.05 ± 0.18 | HCT116 |

| Other Derivative | 0.42 ± 0.16 | HCT116 |

2. Antiviral Activity

In research focused on Ebola virus inhibitors, a series of aminomethyl-substituted compounds were synthesized and tested for their ability to inhibit viral entry. The most potent compounds showed EC50 values significantly lower than previously known inhibitors, highlighting the importance of structural modifications in enhancing antiviral efficacy .

| Compound | EC50 (μM) | Virus |

|---|---|---|

| Original Hit | 9.86 | Ebola Virus |

| Modified Compound | 2.34 | Ebola Virus |

| Another Variant | 1.52 | Ebola Virus |

The mechanisms through which 3-(Aminomethyl)-5-fluoroindolin-2-one exerts its biological effects are multifaceted:

- Inhibition of RTKs : The compound's ability to inhibit key signaling pathways involved in tumor angiogenesis is primarily attributed to its interaction with RTKs such as VEGFRs and PDGFRs . This interaction disrupts cellular signaling necessary for tumor growth and metastasis.

- Induction of Apoptosis : In cancer cells, treatment with this compound has been associated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins, leading to programmed cell death via mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.